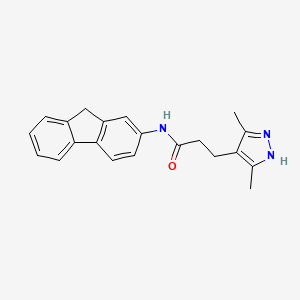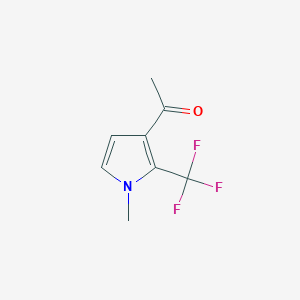
1-(1-Methyl-2-(trifluoromethyl)-1H-pyrrol-3-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Methyl-2-(trifluoromethyl)-1H-pyrrol-3-yl)ethan-1-one, also known as 1-Methyl-2-(trifluoromethyl)-1H-pyrrol-3-yl)ethan-1-one, is a synthetic compound that has a variety of scientific applications. It is a colorless liquid with a molecular formula of C6H4F3NO. This compound is used in organic synthesis, as a reagent in organic reactions, and as a solvent for organic compounds. In addition, it is used as a starting material in the synthesis of biologically active compounds.
Mécanisme D'action
1-(1-Methyl-2-(trifluoromethyl)-1H-pyrrol-3-yl)ethan-1-one(trifluoromethyl)-1H-pyrrol-3-yl)ethan-1-one is a reactive compound that reacts with a variety of organic molecules. It can act as a nucleophile, adding to carbon-carbon double bonds, as well as a leaving group, allowing for the formation of new carbon-carbon bonds. In addition, it can act as an electrophile, allowing for the formation of new carbon-oxygen bonds.
Biochemical and Physiological Effects
1-(1-Methyl-2-(trifluoromethyl)-1H-pyrrol-3-yl)ethan-1-one(trifluoromethyl)-1H-pyrrol-3-yl)ethan-1-one has been studied for its potential biochemical and physiological effects. In laboratory studies, it has been found to act as an inhibitor of the enzyme phospholipase A2, which is involved in the breakdown of fatty acids in the body. In addition, it has been found to inhibit the growth of certain types of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
1-(1-Methyl-2-(trifluoromethyl)-1H-pyrrol-3-yl)ethan-1-one(trifluoromethyl)-1H-pyrrol-3-yl)ethan-1-one has several advantages and limitations for laboratory experiments. On the plus side, it is a relatively stable compound, making it suitable for use in laboratory experiments. In addition, it is relatively inexpensive and widely available. On the other hand, it is a highly reactive compound, which can lead to unwanted side reactions.
Orientations Futures
1-(1-Methyl-2-(trifluoromethyl)-1H-pyrrol-3-yl)ethan-1-one(trifluoromethyl)-1H-pyrrol-3-yl)ethan-1-one is a versatile compound with a wide range of potential applications. In the future, further research could be conducted to explore its potential as an inhibitor of enzymes involved in the breakdown of fatty acids, as well as its potential as an inhibitor of the growth of certain types of cancer cells. In addition, further research could be conducted to explore its potential as a starting material in the synthesis of biologically active compounds. Finally, further research could be conducted to explore its potential as a solvent for organic compounds and its potential as a reagent in organic reactions.
Méthodes De Synthèse
1-(1-Methyl-2-(trifluoromethyl)-1H-pyrrol-3-yl)ethan-1-one(trifluoromethyl)-1H-pyrrol-3-yl)ethan-1-one is synthesized through a two-step process. The first step involves the reaction of trifluoromethyl-1-pyrrolidine with ethyl bromide in the presence of sodium hydroxide to form 1-methyl-2-(trifluoromethyl)-1H-pyrrol-3-yl)ethan-2-one. The second step involves the reduction of this intermediate with sodium borohydride to yield 1-methyl-2-(trifluoromethyl)-1H-pyrrol-3-yl)ethan-1-one.
Applications De Recherche Scientifique
1-(1-Methyl-2-(trifluoromethyl)-1H-pyrrol-3-yl)ethan-1-one(trifluoromethyl)-1H-pyrrol-3-yl)ethan-1-one has a variety of scientific research applications. It is used in the synthesis of biologically active compounds, such as anti-cancer drugs and antibiotics. It is also used in the synthesis of heterocyclic compounds, such as pyridines and quinolines. In addition, it is used in the synthesis of polymers-based materials for biomedical and industrial applications.
Propriétés
IUPAC Name |
1-[1-methyl-2-(trifluoromethyl)pyrrol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c1-5(13)6-3-4-12(2)7(6)8(9,10)11/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTSJQBBHLXVAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N(C=C1)C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Methyl-2-(trifluoromethyl)-1H-pyrrol-3-yl)ethan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

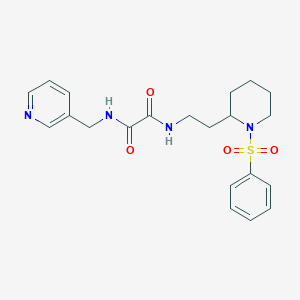
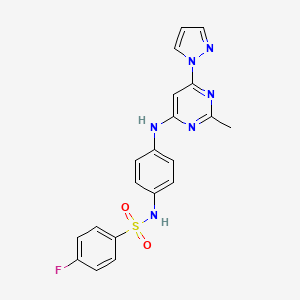
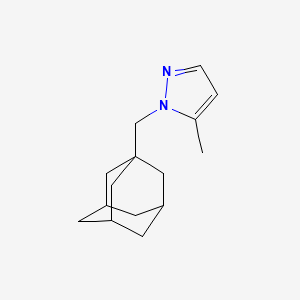
![{1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidin-3-yl}methanol](/img/structure/B2856224.png)
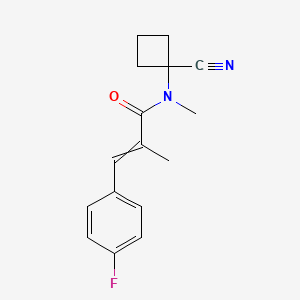
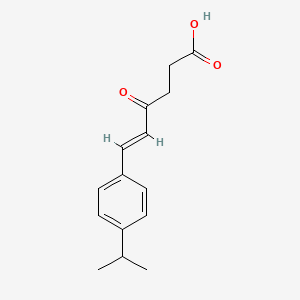
![5-((4-Bromophenyl)(4-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2856229.png)
![5-((2-chloro-6-fluorobenzyl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2856230.png)
![N-(2-methoxy-5-methylphenyl)-2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2856231.png)
![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2856234.png)
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2856236.png)
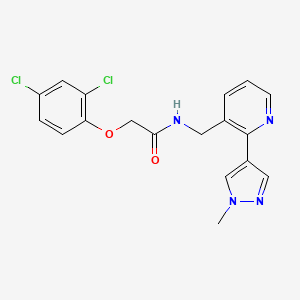
![2-{[3-(Aminomethyl)thiolan-3-yl]oxy}ethan-1-ol](/img/structure/B2856238.png)
